molecular formula C23H24F3N7O3 B11107482 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B11107482
M. Wt: 503.5 g/mol
InChI Key: KFYOJRZNNNAWBW-MZJWZYIUSA-N
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Description

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a morpholine ring, a trifluoromethyl group, and a dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Morpholine Ring: This step involves the substitution of one of the chlorine atoms in the triazine ring with morpholine under basic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or radical trifluoromethylation reactions.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with 3,4-dimethoxybenzaldehyde in the presence of a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitroso derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique chemical properties can be leveraged. This includes its use as a lead compound in medicinal chemistry for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • Trifluoromethylated Triazines
  • Morpholine-Substituted Triazines

Uniqueness

Compared to similar compounds, 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring and hydrazone linkage provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H24F3N7O3

Molecular Weight

503.5 g/mol

IUPAC Name

2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H24F3N7O3/c1-34-18-7-6-15(12-19(18)35-2)14-27-32-21-29-20(30-22(31-21)33-8-10-36-11-9-33)28-17-5-3-4-16(13-17)23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H2,28,29,30,31,32)/b27-14+

InChI Key

KFYOJRZNNNAWBW-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)OC

Origin of Product

United States

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